molecular formula C11H10N2 B3048332 1-Naphthaldehyde hydrazone CAS No. 16430-29-8

1-Naphthaldehyde hydrazone

Cat. No.: B3048332
CAS No.: 16430-29-8
M. Wt: 170.21 g/mol
InChI Key: KOFMRKRCOBJBNR-UHFFFAOYSA-N
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Description

Significance of Hydrazones in Contemporary Chemical Research

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a class of organic compounds that have emerged as pivotal intermediates and targets in modern chemical research. wikipedia.org Their significance stems from their straightforward synthesis, typically through the condensation reaction of hydrazines with aldehydes or ketones, and their rich chemical reactivity. mdpi.comnumberanalytics.com The presence of both nucleophilic (amino nitrogen) and electrophilic (imine carbon) centers, along with an acidic N-H proton, makes them versatile synthons for constructing a wide variety of heterocyclic compounds. mdpi.com

Hydrazones and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netd-nb.info This has made them attractive targets for medicinal chemists. researchgate.net Furthermore, their ability to form stable metal complexes has opened avenues in materials science, catalysis, and the development of chemical sensors. rsc.orgdergipark.org.tr The reversible nature of the hydrazone bond is also exploited in the development of dynamic materials and for bioconjugation strategies in medical biotechnology. wikipedia.orgnumberanalytics.com

The Naphthalene (B1677914) Moiety as a Core Scaffold in Organic Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. numberanalytics.com Its extended π-electron system imparts unique photophysical properties and influences its chemical reactivity, making it a valuable scaffold for the synthesis of dyes, polymers, and pharmaceuticals. numberanalytics.comnumberanalytics.com The naphthalene ring is more reactive than benzene towards electrophilic substitution reactions, allowing for the regioselective introduction of various functional groups. numberanalytics.com

Derivatives of naphthalene are found in numerous natural products with diverse pharmacological activities, further highlighting its importance. chemistryviews.org The rigid and planar structure of the naphthalene moiety provides a well-defined framework for the design of molecules with specific shapes and functionalities, which is crucial in areas such as supramolecular chemistry and materials science. researchgate.net Its use as a starting material for complex molecular architectures continues to be an active area of research. nih.gov

Current Academic Research Trajectories for 1-Naphthaldehyde (B104281) Hydrazone Derivatives

Current research on 1-naphthaldehyde hydrazone derivatives is multifaceted, with several key trajectories. A significant area of focus is the synthesis of novel derivatives and their coordination complexes with various transition metals. mdpi.comnih.gov Researchers are exploring how modifications to the hydrazone or naphthalene components influence the electronic properties and coordination behavior of the resulting ligands and the geometry and stability of their metal complexes. scirp.orgnih.gov

Another major research direction is the investigation of the biological and pharmacological potential of these compounds. Studies are actively evaluating new this compound derivatives for their antimicrobial, antifungal, and antioxidant activities. asianpubs.orgresearchgate.netdergipark.org.tr There is also growing interest in their application as anticancer agents, with research focusing on their mechanisms of action at the molecular level. researchgate.netmdpi.com

Furthermore, the unique photophysical properties endowed by the naphthalene moiety are being harnessed to develop fluorescent chemosensors. researchgate.netmdpi.com Research in this area is focused on designing this compound-based probes for the selective and sensitive detection of metal ions, anions, and biologically relevant small molecules. dergipark.org.tracs.orgbohrium.com This includes the development of sensors for applications in environmental monitoring and biological imaging. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16430-29-8

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

naphthalen-1-ylmethylidenehydrazine

InChI

InChI=1S/C11H10N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,12H2

InChI Key

KOFMRKRCOBJBNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN

Origin of Product

United States

Synthesis and Characterization

General Synthetic Routes for Hydrazone Formation

The most common and straightforward method for the synthesis of 1-naphthaldehyde hydrazone and its substituted analogues is the condensation reaction between 1-naphthaldehyde and a suitable hydrazine (B178648) derivative. mdpi.com This reaction is typically carried out by refluxing equimolar amounts of the reactants in an appropriate organic solvent, such as ethanol (B145695) or methanol. mdpi.comscirp.org In some cases, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the reaction. mdpi.com The desired hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. scirp.orgtandfonline.com

For instance, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with hydrazine hydrate (B1144303) in boiling ethanol yields the corresponding hydrazone. mdpi.comjsac.or.jp Similarly, substituted hydrazines can be used to introduce various functionalities to the hydrazone moiety.

Optimization of Reaction Conditions and Yields

Spectroscopic and Crystallographic Characterization

A combination of spectroscopic techniques is routinely employed to confirm the structure of synthesized 1-naphthaldehyde hydrazones. Infrared (IR) spectroscopy is used to identify key functional groups. The disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N (imine) stretching band are characteristic of hydrazone formation. tandfonline.com The presence of N-H stretching vibrations is also a key indicator. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the presence of aromatic protons from the naphthalene (B1677914) ring and the azomethine proton (-CH=N-). researchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Naphthaldehyde Hydrazone and Its Derivatives

Vibrational Spectroscopic Characterization (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups and probing the intricate network of hydrogen bonds within 1-naphthaldehyde (B104281) hydrazone and its derivatives.

The vibrational spectra of 1-naphthaldehyde hydrazones are characterized by specific absorption bands that correspond to the various functional groups within the molecule. The fundamental vibrational frequencies can be evaluated using density functional theory (DFT) calculations, which aid in the interpretation of the experimental IR and Raman spectra. nih.gov

Key vibrational bands observed in the IR spectra include:

C=N (Azomethine) : The stretching vibration of the imine group (C=N) is a key characteristic, typically appearing in the range of 1618-1643 cm⁻¹. tandfonline.comjptcp.comresearchgate.net The position of this band can shift upon complexation with metal ions, indicating the involvement of the azomethine nitrogen in coordination. tandfonline.comjptcp.com

N-H (Amine) : The N-H stretching vibration is also prominent. In some derivatives, the absence of an N-H stretching vibration around 3300 cm⁻¹ suggests the predominance of the phenol-imine tautomeric form in the solid state. researchgate.net

O-H (Hydroxyl) : A broad band in the region of 3000–3300 cm⁻¹ is often assigned to a hydrogen-bonded O-H group. tandfonline.com The disappearance of this band in metal complexes suggests deprotonation and coordination of the phenolic oxygen. jptcp.com For instance, in 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, a broad O-H stretching band shifted to a lower wavenumber at 2900 cm⁻¹ is indicative of hydrogen bonding. researchgate.net

C=O (Carbonyl) : In derivatives containing a carbonyl group, such as those derived from isatin (B1672199), a strong absorption band is observed. For example, the C=O group of the isatin moiety in one derivative appears at 1721 cm⁻¹. tandfonline.com A shift to a lower frequency upon complexation indicates coordination through the carbonyl oxygen. tandfonline.com

Aromatic C-H : Stretching vibrations for the aromatic C-H bonds are typically observed in the 3050–3100 cm⁻¹ range.

The following table summarizes the characteristic IR vibrational frequencies for functional groups in 1-naphthaldehyde hydrazone and its derivatives.

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference(s)
O-H (Hydrogen Bonded)3000-3300Stretching tandfonline.com
Aromatic C-H3050-3100Stretching
C=O (Aldehyde)1700-1720Stretching
C=N (Imine)1618-1643Stretching tandfonline.comjptcp.comresearchgate.net
C-O-C (Methoxy)1100-1250Asymmetric Stretching

Hydrogen bonding plays a crucial role in the structure and properties of 1-naphthaldehyde hydrazones. Both intramolecular and intermolecular hydrogen bonds are frequently observed and have been studied using spectroscopic and computational methods.

Intramolecular Hydrogen Bonding : A common feature is the formation of an intramolecular hydrogen bond between the hydroxyl group at the 2-position of the naphthalene (B1677914) ring and the imine nitrogen atom, creating a stable six-membered ring. researchgate.netiucr.org This interaction is evidenced by a downfield shift of the O-H proton signal in ¹H NMR spectra and a broadening of the O-H stretching band in IR spectra. researchgate.netresearchgate.net The strength of this hydrogen bond can be influenced by substituents on the aromatic rings. mdpi.com For 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, a strong intramolecular O-H···N hydrogen bond is indicated by a donor-acceptor distance of 2.579(4) Å, as determined by X-ray diffraction. researchgate.net

Intermolecular Hydrogen Bonding : In the solid state, intermolecular hydrogen bonds can link molecules together, forming extended networks. For example, some keto-amine tautomers are stabilized by intermolecular O-H···O hydrogen bonds, which can lead to the formation of three-dimensional networks. researchgate.net The presence of coordinated and lattice water molecules in metal complexes can also contribute to hydrogen bonding networks, as indicated by bands in the 3300-3600 cm⁻¹ region of the IR spectra. scirp.org

Analysis of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of 1-naphthaldehyde hydrazones in solution, including the study of tautomeric equilibria and conformational isomers.

Hydrazones derived from 2-hydroxy-1-naphthaldehyde (B42665) can exist in different tautomeric forms, most commonly the phenol-imine and keto-amine forms. researchgate.netresearchgate.netresearchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents. researchgate.net

¹H NMR Evidence : The ¹H NMR spectrum provides key signals for identifying the predominant tautomer.

A signal for the phenolic O-H proton, often appearing at a downfield chemical shift (e.g., δ 10.45-13.96 ppm), is characteristic of the phenol-imine form and its involvement in a strong intramolecular hydrogen bond. tandfonline.comresearchgate.net

The azomethine proton (CH=N) typically gives a singlet in the range of δ 8.17-9.93 ppm. tandfonline.comscispace.comrsc.org The absence of coupling to an N-H proton further supports the phenol-imine structure. researchgate.net

The appearance of an N-H proton signal, often coupled to the azomethine proton, would indicate the presence of the keto-amine tautomer. researchgate.net

¹³C NMR Evidence : The chemical shifts of carbon atoms are also sensitive to the tautomeric form.

The imine carbon (C=N) in the phenol-imine form resonates at a characteristic chemical shift. For example, in one derivative, this signal appears at 157.28 ppm. researchgate.net

The chemical shift of the carbon attached to the oxygen (C-O) is also indicative of the tautomeric state.

Studies have shown that in many cases, the phenol-imine form is the more stable tautomer in solution. researchgate.net However, in the solid state, the equilibrium can shift towards the keto-amine form. researchgate.net

The following table presents typical ¹H NMR chemical shifts for protons in this compound derivatives, indicative of the predominant phenol-imine tautomer.

ProtonChemical Shift (ppm)MultiplicityReference(s)
Phenolic OH10.45 - 13.96Singlet tandfonline.comresearchgate.netrsc.org
Azomethine CH=N8.17 - 9.93Singlet tandfonline.comscispace.comrsc.org
Aromatic H6.91 - 8.5Multiplet tandfonline.com
NH6.6Broad Singlet rsc.org

N-acyl hydrazones can exist as a mixture of conformational isomers (rotamers) due to restricted rotation around the C(O)-N amide bond. researchgate.net This can result in two sets of resonance signals in the ¹H and ¹³C NMR spectra, corresponding to the s-cis and s-trans conformers. researchgate.net Additionally, geometric isomers (E/Z) around the C=N double bond are possible, although the E isomer is generally favored due to steric hindrance. researchgate.net

Computational modeling and potential energy scans can be used to investigate the conformational landscape and the relative energies of different conformers, driven by factors like intramolecular hydrogen bonding and steric effects. acs.orgarxiv.org For 1-naphthaldehyde itself, the aldehyde group is often positioned perpendicular to the naphthalene plane to minimize steric hindrance.

Probing Tautomeric Equilibria (Keto-Enol, Phenol-Imine)

Mass Spectrometry and Elemental Composition Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1-naphthaldehyde hydrazones and to study their fragmentation patterns.

The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. scirp.orgrsc.org For example, the molecular ion peak for 2,4-dimethoxy-1-naphthaldehyde (B1601366) is expected at m/z 216.23.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for derivatives include:

Cleavage of the aldehyde group.

Loss of substituent groups like methoxy (B1213986) groups.

Fragmentation of the naphthalene ring itself.

Elemental analysis is also routinely performed to verify the empirical formula of the synthesized compounds, ensuring that the calculated percentages of carbon, hydrogen, and nitrogen are in agreement with the experimental values. scirp.orgrsc.org

X-ray Diffraction Crystallography

X-ray diffraction (XRD) crystallography is a definitive technique for establishing the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into how these molecules arrange themselves in the solid state.

Determination of Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction studies have been instrumental in elucidating the molecular architecture of various this compound derivatives. These analyses reveal that the solid-state structure can be influenced by the substituents on the hydrazone moiety.

A critical structural feature of hydrazones derived from 2-hydroxy-1-naphthaldehyde is the potential for tautomerism, existing in either a phenol-imine (O–H···N) or a keto-amine (O···H–N) form. While naphthaldimines often favor the keto-amine form, crystallographic studies show that the phenol-imine tautomer can also exist. jsac.or.jp For instance, the crystal structure of 2-hydroxynaphthaldehyde[(1E)-(2-hydroxynaphthyl)methylene]hydrazone confirms the presence of the phenol-imine form, characterized by a strong intramolecular O–H···N hydrogen bond with an O···N distance of 2.575(3) Å. jsac.or.jp

The molecular geometry is often nearly planar, though slight twists can occur. In 2-hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone, the thiosemicarbazide (B42300) group is slightly twisted out of the plane of the naphthyl ring. uq.edu.au The specific crystal system and space group are dependent on the exact molecular structure and the resulting packing arrangement. For example, studies on acyl hydrazones of 2-hydroxy-1-naphthaldehyde have shown that N'-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide crystallizes in the orthorhombic space group Pbca, while its derivatives with 4-hydroxyphenyl and 2-methoxyphenyl groups crystallize in the monoclinic system with the space group C2/c. pku.edu.cn Similarly, a Schiff base derived from 2-hydroxy-1-naphthaldehyde and N-methylethanesulfonylhydrazide was found to crystallize in the monoclinic P21/c space group. researchgate.net

In metal complexes, the hydrazone ligand's coordination is confirmed by XRD. A binuclear Mn(II) complex with an aroyl-hydrazone Schiff base ligand crystallizes in a monoclinic system (I2/a), where each metal center adopts a distorted octahedral geometry. acs.org A copper(II) complex with 2-hydroxy-1-naphthaldehyde-semicarbazone was found to have a square planar geometry and crystallized in a monoclinic system. asianpubs.org

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound NameMolecular FormulaCrystal SystemSpace GroupReference
2-Hydroxynaphthaldehyde[(1E)-(2-hydroxynaphthyl)methylene]hydrazoneC₂₂H₁₆N₂O₂MonoclinicP21/n jsac.or.jp
N'-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazideC₁₉H₁₆N₂O₂OrthorhombicPbca pku.edu.cn
N'-((2-hydroxynaphthalen-1-yl)methylene)-2-(4-hydroxyphenyl)acetohydrazide hydrate (B1144303)C₁₉H₁₈N₂O₄MonoclinicC2/c pku.edu.cn
2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazoneC₁₄H₁₆N₂O₃SMonoclinicP21/c researchgate.net
(E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN)C₂₃H₂₀ClN₄OTriclinicP-1 rsc.org
Copper(II) complex with 2-hydroxy-1-naphthaldehyde-semicarbazoneC₁₂H₁₂CuN₃O₄MonoclinicP21/n asianpubs.org

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Void Analysis)

The stability of the crystal lattice of this compound derivatives is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within the crystal. rsc.org The analysis maps properties onto the surface, such as dnorm, which highlights regions of close intermolecular contact. researchgate.net Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. rsc.orgresearchgate.net

For derivatives of 2-hydroxy-1-naphthaldehyde, Hirshfeld analysis reveals that the molecular packing is often dominated by a high percentage of H···H, C···H, and O···H contacts. acs.orgmdpi.com For example, in a chiral Schiff base derived from 2-hydroxy-1-naphthaldehyde, H···H and C···H interactions account for 48.9% and 40.2% of the total surface contacts, respectively, while significant C–H···O interactions contribute 7.6%. acs.org In the crystal structure of an imine-zwitterion derivative named ACPIN, the major contributors to crystal packing are H···H (45.1%), H···C (19.5%), and H···Cl (11.4%) contacts. rsc.org Another related zwitterionic compound, DSPIN, shows dominant H⋯H (31.9%), H⋯C (22.1%), and H⋯O (20%) interactions. rsc.org

These interactions create distinct supramolecular architectures. In many structures, intramolecular N–H···O or O–H···N hydrogen bonds are present, leading to the formation of stable six-membered rings, denoted as S(6) loops. rsc.org Intermolecularly, molecules can link into dimers via N–H···N or other hydrogen bonds, forming ring motifs like R²₂(8). rsc.org Weaker interactions, such as π–π stacking between naphthalene rings, also play a role in stabilizing the crystal packing. rsc.orgiucr.org

Void analysis, another computational tool, can be performed on the crystal structure to calculate the volume of empty spaces within the lattice. This analysis helps in understanding the mechanical properties and stability of the crystal. rsc.org

Electronic and Magnetic Resonance Spectroscopy (UV-Vis, EPR)

Spectroscopic techniques like UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) are vital for characterizing the electronic properties of this compound derivatives, both as free ligands and as part of metal complexes.

Characterization of Electronic Transitions and Solution-Phase Behavior

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. 1-Naphthaldehyde hydrazones typically exhibit several absorption bands in the UV-Vis region corresponding to different electronic transitions.

The spectra generally show high-energy bands assigned to π→π* transitions originating from the aromatic naphthalene rings. worldwidejournals.comrsc.org Lower energy bands are often attributed to n→π* transitions, which involve the non-bonding electrons on heteroatoms like nitrogen and oxygen in the hydrazone moiety (>C=N-NH-C=O). worldwidejournals.comresearchgate.net For example, in one study, bands observed in the 184-220 nm range were assigned to π→π* transitions, while those in the 250-270 nm range were attributed to n→π* transitions. worldwidejournals.com The electronic spectrum of [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone displays absorption bands at 340 nm and 400 nm, which are assigned to transitions of the aldimine and ketimine groups, respectively. tandfonline.com

The position and intensity of these bands can be sensitive to the solvent polarity, indicating changes in the electronic distribution in the ground and excited states. researchgate.net Furthermore, some derivatives exhibit broad, lower-energy bands that are characteristic of intramolecular charge transfer (CT) transitions, often involving the transfer of electron density from the hydroxyl-substituted naphthyl group to the electron-withdrawing part of the molecule. researchgate.netresearchgate.net Upon coordination to a metal ion, these characteristic ligand-centered bands may undergo a bathochromic (red) or hypsochromic (blue) shift, providing evidence of complex formation. rsc.orgresearchgate.net For instance, a red shift in the n→π* transition of the imine group is a strong indicator of its coordination to a metal center. researchgate.netscirp.org

Table 2: Electronic Absorption Data for Selected this compound Derivatives

Compound/DerivativeSolventλmax (nm)AssignmentReference
2-Hydroxy benzohydrazide-α-naphthaldehyde derivativeDMF184-220π→π* (aromatic) worldwidejournals.com
2-Hydroxy benzohydrazide-α-naphthaldehyde derivativeDMF250-270n→π worldwidejournals.com
[(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazoneNot specified340Aldimine transition tandfonline.com
[(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazoneNot specified400Ketimine transition tandfonline.com
Vanadium(V) complex of H₂L² (derived from 2-hydroxy-1-naphthaldehyde)CH₂Cl₂~336Ligand-centered (π→π) rsc.org
Vanadium(V) complex of H₂L² (derived from 2-hydroxy-1-naphthaldehyde)CH₂Cl₂~412Ligand-to-Metal Charge Transfer (LMCT) rsc.org

Investigation of Metal Ion Spin States and Coordination Environments in Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). It provides detailed information about the oxidation state, spin state, and coordination geometry of the central metal ion.

For Mn(II) complexes of this compound derivatives, which have a high-spin d⁵ configuration, the EPR spectrum typically shows an isotropic signal. acs.org A study of a binuclear Mn(II) complex revealed g-values of 2.08 at room temperature and 2.16 at liquid nitrogen temperature, which are characteristic of the +2 oxidation state for manganese. acs.org

EPR is particularly useful for characterizing Cu(II) complexes (d⁹ configuration). The EPR parameters, such as the g-values (g∥ and g⊥), can distinguish between different coordination geometries. For instance, EPR spectra can suggest a square planar or square pyramidal geometry for Cu(II) complexes derived from naphthaldehyde hydrazones. asianpubs.orgresearchgate.netnih.gov In many cases, the observed trend g∥ > g⊥ > 2.0023 indicates that the unpaired electron resides in the dₓ²-y² orbital, which is typical for tetragonally distorted octahedral or square planar geometries. nih.govarabjchem.org The EPR spectrum of a copper(II) complex with bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone indicated that the copper center has a doublet state as its ground state. nih.gov

Coordination Chemistry of 1 Naphthaldehyde Hydrazone Metal Complexes

Ligand Design and Coordination Modes

The coordination chemistry of 1-naphthaldehyde (B104281) hydrazone is rich and varied, largely due to the ligand's ability to adopt different coordination modes. This adaptability is influenced by factors such as the pH of the reaction medium and the nature of substituents on the ligand backbone. tandfonline.com

Exploration of Monodentate, Bidentate, Tridentate, and Tetradentate Coordination

1-Naphthaldehyde hydrazone derivatives can coordinate to metal centers in several ways:

Monodentate Coordination: In some instances, the ligand may coordinate through a single donor atom. For example, in the formation of a chromium complex, the carboxylate group of a modified this compound ligand coordinated in a monodentate fashion. rsc.org

Bidentate Coordination: This is a common coordination mode for 1-naphthaldehyde hydrazones. For instance, 2-hydroxy-1-naphthaldehyde-benzene-sulphonylhydrazone (HNB) and 2-hydroxy-1-naphthaldehyde-p-toluene-sulphonylhydrazone (HNT) have been shown to act as bidentate ligands, coordinating with metal ions to form both monomeric and polymeric structures. scirp.orgscirp.org In some cases, coordination occurs through the azomethine nitrogen and the deprotonated phenolic oxygen. scirp.org

Tridentate Coordination: Many this compound derivatives exhibit tridentate coordination. A bishydrazone formed from 2-hydroxy-1-naphthaldehyde (B42665) and isatin (B1672199) monohydrazone acts as a monobasic tridentate ligand, coordinating through the deprotonated naphtholate oxygen, azomethine nitrogen, and carbonyl oxygen. tandfonline.comnih.gov Similarly, benzoylhydrazones of 2-hydroxy-1-naphthaldehyde can form a tridentate cavity, coordinating to metal centers through the carbonyl oxygen, azomethine nitrogen, and hydroxyl oxygen. rsc.orgresearchgate.net In some palladium(II) complexes, the hydrazone ligand was also found to coordinate in an O/N/S-tridentate mode. mdpi.com

Tetradentate Coordination: While less common, tetradentate coordination is also possible, particularly with more complex hydrazone ligands.

The flexibility of these ligands allows for the formation of stable five or six-membered chelate rings around the central metal ion. rsc.orgresearchgate.net

Influence of Structural Substituents on Chelation Properties

The introduction of different substituent groups onto the this compound framework can significantly impact its chelation properties and the resulting complex's structure and activity.

For example, the presence of a methyl group was found to be the distinguishing factor between the coordinating nature of 2-hydroxy-1-naphthaldehyde-benzene-sulphonylhydrazone (HNB) and 2-hydroxy-1-naphthaldehyde-p-toluene-sulphonylhydrazone (HNT). While both acted as bidentate ligands, HNB formed polymeric complexes, whereas HNT formed monomeric ones. scirp.orgscirp.org

In another study, the antibacterial activity of palladium(II) complexes was significantly affected by the substituents on the hydrazone ligand. A complex with an N-phenyl-substituted hydrazone showed considerably higher antibacterial activity compared to those with N-methyl substitutions. mdpi.com This highlights how even subtle changes to the ligand's structure can have a profound effect on the properties of the final metal complex.

Synthesis and Characterization of Metal Chelates

A wide array of metal complexes involving this compound and its derivatives have been synthesized and characterized, showcasing the ligand's versatility in coordinating with various transition metals.

Development of Transition Metal Complexes

Researchers have successfully synthesized and characterized complexes of 1-naphthaldehyde hydrazones with a range of transition metals. These include:

Cr(III): Octahedral complexes of Chromium(III) have been reported. rsc.org

Mn(II/III): Complexes of both Manganese(II) and Manganese(III) have been synthesized, with Mn(III) complexes exhibiting an octahedral geometry. rsc.orgtandfonline.comnih.gov

Fe(III): Iron(III) complexes with a proposed octahedral geometry have been prepared. tandfonline.comnih.gov

Co(II/III): Cobalt complexes in both +2 and +3 oxidation states have been synthesized, often resulting in octahedral geometries. scirp.orgtandfonline.comscirp.orgnih.govwisdomlib.org

Ni(II): A variety of Nickel(II) complexes have been prepared, with some forming monomeric structures and others forming polymeric chains. scirp.orgscirp.orgnih.gov Distorted square planar geometries have also been observed. scispace.com

Cu(II): Copper(II) complexes are widely studied, with structures ranging from monomeric to trinuclear. scirp.orgscirp.orgwisdomlib.orgnih.govnih.gov Geometries can be square planar, square-pyramidal, or distorted-octahedral. rsc.orgnih.gov

Zn(II): Zinc(II) complexes have been synthesized, often forming monomeric or tetrahedral structures. wisdomlib.orgnih.govresearchgate.net

Sn(IV): Organotin(IV) complexes have been synthesized, revealing both monomeric and polymeric structures with five-coordinated trigonal bipyramidal geometry at the tin center. researchgate.net

Mo(VI): The coordination chemistry of 1-naphthaldehyde hydrazones extends to early transition metals like Molybdenum(VI).

The characterization of these complexes is typically carried out using a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, magnetic susceptibility measurements, and X-ray diffraction. scirp.orgtandfonline.comwisdomlib.orgnih.gov

Formation of Monomeric, Dimeric, and Polymeric Coordination Architectures

The structural diversity of this compound metal complexes is a key feature of their coordination chemistry.

Monomeric Complexes: Many this compound ligands form simple monomeric complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry. wisdomlib.orguobaghdad.edu.iq For example, 2-hydroxy-1-naphthaldehyde p-toluene sulphonyl hydrazone (HNT) forms mononuclear complexes with Co(II), Ni(II), and Cu(II). scirp.orgscirp.org Similarly, certain organotin(IV) complexes with a related hydrazone ligand exist as monomeric structures. researchgate.net

Dimeric and Trimetallic Complexes: The bridging capability of hydrazone ligands can lead to the formation of multinuclear complexes. For instance, homotrimetallic copper(II) complexes have been synthesized from bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone. nih.gov

Polymeric Complexes: In some cases, the ligand can bridge multiple metal centers, leading to the formation of coordination polymers. 2-hydroxy-1-naphthaldehyde benzene (B151609) sulphonyl hydrazone (HNB) was found to form polymeric chains with Co(II), Ni(II), and Cu(II). scirp.orgscirp.org A rare one-dimensional chain polymeric structure was also observed for a tri-n-butyltin(IV) complex where the hydrazone ligand bridged the tin centers. researchgate.net

The final architecture of the complex is influenced by the specific hydrazone ligand used, the metal ion, and the reaction conditions.

Solution-Phase Stoichiometry and Stability Studies of Metal Complexes

Understanding the behavior of these complexes in solution is crucial for many of their potential applications. Spectrophotometric and conductometric techniques are commonly employed to determine the stoichiometry and stability of the metal complexes in solution.

Studies have utilized methods like the continuous variation (Job's method), molar ratio, and slope ratio methods to determine the metal-to-ligand ratio in solution. scirp.orgscirp.org For example, the stoichiometry of a Co(II) complex with 2-hydroxy-1-naphthaldehyde p-toluene sulphonyl hydrazone (HNT) was determined to be 1:1. scirp.org In another study, a vanadium(V) complex with 2-hydroxy-1-naphthaldehyde guanylhydrazone was also found to have a 1:1 stoichiometry, with a calculated stability constant (log K) of 5.65. ias.ac.in

Conductance titrations have also been used to elucidate the formation of different species in solution. For a Co(II) system with 2-hydroxy-1-naphthaldehyde-benzene-sulphonylhydrazone, the formation of both 1:1 and 1:2 (metal:ligand) species was observed. scirp.org The stability of these complexes in solution can vary, with some being stable for extended periods. For instance, a vanadium(V) complex was found to be stable for over 14 hours. ias.ac.in The appearance of isosbestic points in spectrophotometric titrations can indicate the formation of stable complexes with a specific stoichiometric ratio. su.edu.ly

Geometrical Aspects and Stereochemistry of Coordination Compounds

The coordination of this compound and its derivatives to metal ions results in complexes with a variety of fascinating and diverse geometries and stereochemistries. The specific geometry adopted by a metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the electronic and steric properties of the hydrazone ligand itself.

Spectroscopic and analytical studies have been instrumental in elucidating the structures of these complexes. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with electronic spectral analysis and magnetic moment measurements, provide valuable insights into the coordination mode of the ligand and the resulting geometry of the metal center. mdpi.com

Common Geometries:

A prevalent geometry observed for metal complexes of this compound derivatives is octahedral . mdpi.comtandfonline.com For instance, manganese(III), iron(III), and cobalt(III) complexes with a bishydrazone formed from 2-hydroxy-1-naphthaldehyde and isatin monohydrazone have been proposed to have an octahedral geometry. mdpi.comtandfonline.com In these cases, the ligand acts as a tridentate chelating agent, coordinating through the deprotonated naphtholate oxygen, the azomethine nitrogen, and a carbonyl oxygen atom. mdpi.comtandfonline.com Similarly, octahedral geometries have been suggested for copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II) complexes where the naphthylhydrazone ligand coordinates in a tridentate fashion via the deprotonated naphtholate-O, azomethine-N, and carbonyl-O atoms. mdpi.com In some instances, the octahedral coordination sphere is completed by water molecules. mdpi.com

Square planar and tetrahedral geometries are also encountered. For example, some nickel(II) complexes with hydrazone Schiff base ligands derived from 2'-hydroxyacetophenone (B8834) and 4-hydroxybenzhydrazide (B196067) have been suggested to exhibit a square planar geometry. unimas.my In contrast, certain nickel(II) complexes with oxaloyldihydrazone derivatives, including one with 2-hydroxy-1-naphthaldehyde, have been reported to prefer a tetrahedral stereochemistry. tandfonline.com The choice between square planar and tetrahedral for a d⁸ metal like Ni(II) is often a subtle balance of ligand field effects and steric hindrance.

Square pyramidal geometry is another possibility, particularly for five-coordinate complexes. researchgate.netasianpubs.org Copper(II) complexes, for example, are known to adopt this geometry. A copper(II) complex with pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone was found to have a square pyramidal coordination. asianpubs.org Similarly, some manganese(II) complexes with dihydrazones have been characterized with square pyramidal stereochemistries. researchgate.net

Table of Geometries for this compound Metal Complexes

Metal IonLigand DerivativeProposed GeometryReference(s)
Mn(III), Fe(III), Co(III)[(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazoneOctahedral mdpi.comtandfonline.com
Cu(II), Ni(II), Co(II), Mn(II), Zn(II)Naphthylhydrazone with N-phenylglycine side chainOctahedral mdpi.com
Ni(II)Hydrazone from 2'-hydroxyacetophenone & 4-hydroxybenzhydrazideSquare Planar unimas.my
Ni(II)Bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazoneTetrahedral tandfonline.com
Cu(II)2-hydroxy-1-naphthaldehyde-semicarbazoneSquare Planar asianpubs.org
Mn(II)Dihydrazone ligandSquare Pyramidal researchgate.net
Cu(II)Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazoneSquare Pyramidal asianpubs.org

Stereochemistry and Isomerism:

The stereochemistry of these coordination compounds can be quite complex, with the potential for different types of isomerism.

Geometrical Isomerism: In octahedral complexes of the type [M(L)₂], where L is a tridentate this compound derivative, meridional (mer) and facial (fac) isomers can exist. The specific isomer formed can depend on the reaction conditions and the nature of the ligand. For example, some Ni(II) complexes with tridentate Schiff base ligands have been found to adopt a distorted fac-octahedral geometry. researchgate.net

Tautomerism: Hydrazone ligands can exist in keto-enol tautomeric forms. unimas.my The coordination to a metal ion can favor one tautomer over the other. The ligand often coordinates in its enol form through the deprotonated phenolic/naphtholic oxygen atom. researchgate.net

Optical Isomerism: For certain complexes, particularly those with chiral centers or specific arrangements of bidentate or polydentate ligands, optical isomers (enantiomers) can exist. libretexts.org For instance, a tetrahedral complex with four different ligands will be chiral and exhibit optical isomerism. libretexts.org While less common for simple this compound complexes, derivatives with chiral substituents or certain coordination geometries could lead to optically active compounds.

The study of the geometrical and stereochemical aspects of this compound metal complexes is crucial for understanding their reactivity, stability, and potential applications in various fields. The precise three-dimensional arrangement of atoms dictates the electronic properties and can significantly impact the biological activity of these compounds.

Computational and Theoretical Investigations of 1 Naphthaldehyde Hydrazone Systems

Density Functional Theory (DFT) Calculations

DFT calculations have emerged as a powerful tool to explore the molecular intricacies of 1-naphthaldehyde (B104281) hydrazone systems. tandfonline.comnih.govfrontiersin.org These computational methods allow for the prediction of molecular structures, electronic properties, and spectroscopic characteristics with a high degree of accuracy, complementing and often guiding experimental findings. tandfonline.com

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is a fundamental step in understanding the three-dimensional structure of 1-naphthaldehyde hydrazone. tandfonline.commdpi.com These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. mdpi.com For instance, studies on related hydrazone derivatives have successfully used DFT to calculate optimized geometries that show good agreement with experimental data from X-ray crystallography. researchgate.netrsc.org

Conformational analysis of this compound and its analogues reveals the existence of different isomers and their relative stabilities. mdpi.commdpi.com DFT calculations have been employed to investigate various possible conformers, such as E/Z isomers and different orientations around single bonds. The results indicate that the relative stability of these conformers can be influenced by factors like intramolecular hydrogen bonding and solvent effects. mdpi.com For example, in some hydrazone systems, the E configuration is found to be more stable. mdpi.com The presence of intramolecular hydrogen bonds, often of the O-H···N or N-H···N type, plays a crucial role in stabilizing specific conformations. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic properties and reactivity of this compound. tandfonline.comnih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. biointerfaceresearch.com A smaller gap generally indicates higher reactivity. frontiersin.org

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govmdpi.com For this compound derivatives, the HOMO is often localized on the electron-rich naphthalene (B1677914) ring and the hydrazone moiety, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-accepting groups. frontiersin.orgmdpi.com This distribution is key to predicting the nature of electronic transitions. biointerfaceresearch.com

The electronic structure predictions from FMO analysis help in understanding UV-Visible absorption spectra. biointerfaceresearch.com The calculated electronic transitions, primarily from HOMO to LUMO, often correspond to the experimentally observed absorption bands. biointerfaceresearch.com Time-dependent DFT (TD-DFT) is a particularly useful method for simulating UV-Vis spectra and assigning the nature of electronic excitations. arabjchem.org

Quantum Chemical Studies on Photophysical Processes

Quantum chemical calculations have been instrumental in unraveling the complex photophysical processes that occur in this compound systems upon photoexcitation. These studies provide a molecular-level understanding of phenomena such as ESIPT, PET, and ICT.

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Many derivatives of this compound, particularly those with a hydroxyl group at the 2-position of the naphthalene ring, exhibit Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.netresearchgate.net ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the imine nitrogen atom in the excited state. mdpi.com This process leads to the formation of a keto-tautomer, which often has a distinct, large Stokes-shifted fluorescence emission compared to the initial enol form. researchgate.netresearchgate.net

Quantum chemical calculations, including TD-DFT, have been crucial in elucidating the mechanism of ESIPT. researchgate.net These studies can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers for the proton transfer process. researchgate.net In many cases, the ESIPT process is found to be nearly barrierless in the excited state, occurring on an ultrafast timescale. acs.org Theoretical calculations have confirmed that the formation of the keto-tautomer is energetically favorable in the excited state, supporting experimental observations of dual emission. researchgate.netnih.gov

Investigation of Photo-Induced Electron Transfer (PET) Mechanisms

Photo-induced electron transfer (PET) is another important photophysical process observed in certain this compound derivatives, particularly when they are part of a larger system with electron donor and acceptor moieties. tandfonline.comrsc.org In a PET process, photoexcitation of a fluorophore can be quenched by the transfer of an electron from a nearby donor group. rsc.org

Theoretical investigations help to understand the feasibility of PET by analyzing the relative energies of the molecular orbitals of the donor, acceptor, and fluorophore components. researchgate.net DFT calculations can predict the driving force for electron transfer and how it might be modulated by the binding of ions or other species, which can inhibit or enhance the PET process, leading to a "turn-on" or "turn-off" fluorescence response. tandfonline.comresearchgate.net For instance, the lone pair of electrons on the imine nitrogen can participate in a PET process, which can be blocked upon coordination with a metal ion. tandfonline.com

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density within the molecule, typically from an electron-donating part to an electron-accepting part. researchgate.netrsc.org This charge separation results in a large change in the dipole moment upon excitation and can significantly influence the fluorescence properties, often leading to solvent-dependent emission shifts (solvatochromism). rsc.org

Quantum chemical calculations are employed to quantify the extent of charge transfer by analyzing the changes in electron density distribution between the ground and excited states. rsc.org The presence of both a hydrogen bond donor (-OH) and an acceptor (the imine group) in 2-hydroxy-1-naphthaldehyde (B42665) derivatives can facilitate an ICT process within the naphthalene ring system. researchgate.net Theoretical studies have shown that in some systems, the HOMO and LUMO are localized on different parts of the molecule, which is a strong indicator of ICT character. rsc.org This ICT can be coupled with other processes like ESIPT, leading to complex and interesting photophysical behaviors. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the underlying electronic factors governing molecular stability. acs.org This analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure model. uni-muenchen.de By examining the interactions between filled, electron-donating Lewis-type orbitals and empty, electron-accepting non-Lewis-type orbitals, a quantitative picture of intramolecular bonding and stabilization can be developed. acs.orgrsc.org

In systems related to this compound, NBO analysis consistently confirms that hyperconjugative interactions are a primary source of molecular stability. tandfonline.comtandfonline.comresearchgate.net These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net A higher E(2) value signifies a more intense and stabilizing interaction between the electron donor and acceptor. researchgate.net

The table below details typical hyperconjugative interactions identified through NBO analysis in systems analogous to this compound, showcasing the donor and acceptor orbitals and their corresponding stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=N)HighLone Pair -> Antibond
LP (1) Oπ* (C=C)ModerateLone Pair -> Antibond
π (C-C)π* (C=N)ModeratePi Bond -> Antibond
π (C=N)π* (C-C)ModeratePi Bond -> Antibond
σ (C-H)σ* (C-N)LowSigma Bond -> Antibond

Note: The E(2) values are qualitative representations based on typical findings in related structures. Actual values depend on the specific molecule and the level of theory used in the calculation.

Molecular Dynamics Simulations and Torsional Behavior

The conformational flexibility and dynamic behavior of this compound and its derivatives are critical to understanding their function and interaction with other molecules. Molecular dynamics (MD) simulations and potential energy surface (PES) scans are computational techniques employed to investigate this behavior, particularly the rotations around key single bonds (torsions). researchgate.netrsc.orgberkeley.edu

Potential energy surface scans are often performed using quantum chemical methods, such as Density Functional Theory (DFT), to map the energy of the molecule as a function of one or more torsional angles. researchgate.netresearchgate.net For hydrazone systems, key torsional coordinates include the rotation around the N-N bond and the C-C bond connecting the naphthalene ring to the hydrazone moiety. researchgate.net By systematically rotating these bonds and calculating the corresponding energy, a PES is generated that reveals the low-energy (stable) and high-energy (transitional) conformations. researchgate.net

Studies on related hydrazone structures show that the conformations determined by X-ray crystallography typically correspond to local minima on the calculated potential energy surface. researchgate.net The planarity of the molecule is often influenced by intramolecular hydrogen bonding, such as an O-H···N bond in hydroxy-substituted derivatives, which can create a pseudo-six-membered ring and significantly stabilize the conformation. nih.govacs.org

Molecular dynamics simulations provide further insight by simulating the atomic motions of the molecule over time, offering a view of its torsional flexibility and conformational changes in different environments (e.g., in a solvent). nih.gov These simulations can reveal the accessible conformational states and the energy barriers between them. For molecules with rotatable bonds, the torsional resistance can be calculated to understand how easily the molecule can twist. This resistance is often dependent on intramolecular interactions, such as the packing of aromatic residues, which can stabilize the structure against torsion. berkeley.edu

The table below summarizes the typical findings from torsional analysis of hydrazone systems, indicating the key dihedral angles and their influence on molecular conformation and stability.

Torsional Coordinate (Dihedral Angle)DescriptionTypical Stable Angle(s)Energy Profile
C(ring)-C-N=NRotation around the bond linking the naphthyl group to the imine carbon~180° (anti-periplanar)High barrier to rotation due to steric hindrance and conjugation
C-N-N-HRotation around the N-N bond~180° (trans)Lower energy barrier compared to C-C rotation, but influenced by substituents
H-N-N=CRotation of the terminal amino groupVariesCan be influenced by intermolecular hydrogen bonding

Advanced Applications of 1 Naphthaldehyde Hydrazone in Chemical Science and Technology

Chemosensing and Molecular Recognition Platforms

Hydrazone-based chemosensors have garnered substantial attention due to their high sensitivity, selectivity, and cost-effectiveness. cncb.ac.cnmdpi.com The 1-naphthaldehyde (B104281) hydrazone scaffold is particularly effective, serving as the foundation for a variety of sophisticated sensing systems for both ionic and neutral analytes. encyclopedia.pubdergipark.org.tr

The design of chemosensors based on 1-naphthaldehyde hydrazone revolves around the integration of a signaling unit (the naphthaldehyde fluorophore) and a recognition site (the hydrazone group). encyclopedia.pubcsic.es The hydrazone linkage (–C=N–NH–) is prized for its synthetic accessibility and its ability to coordinate with target analytes. cncb.ac.cnnih.gov The sensing event is transduced into a measurable optical signal—a change in color (colorimetric) or fluorescence intensity (fluorometric)—through various photophysical mechanisms. cncb.ac.cncsic.es

Key mechanisms that govern the sensor's response include:

Photoinduced Electron Transfer (PET): In the unbound state, the sensor might be non-fluorescent due to an electron transfer process from the receptor to the fluorophore. Analyte binding can inhibit PET, "turning on" the fluorescence. rsc.org

Intramolecular Charge Transfer (ICT): Analyte interaction can modify the electron-donating or -withdrawing nature of the hydrazone moiety, altering the ICT process and leading to shifts in absorption or emission spectra. mdpi.comresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can form a rigid complex, restricting intramolecular rotations and vibrations (like C=N isomerization) that would otherwise quench fluorescence, thus leading to significant fluorescence enhancement. rsc.orgresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): For designs incorporating groups like a hydroxyl adjacent to the hydrazone, analyte binding can disrupt the ESIPT pathway, resulting in a distinct fluorescence response. rsc.orgcncb.ac.cn

Hydrogen Bonding and Deprotonation: In anion sensing, the N-H proton of the hydrazone can form hydrogen bonds with the anion or be abstracted (deprotonated) by highly basic anions, causing a change in the electronic structure and a visible color change. researchgate.netsu.edu.lynih.gov

By strategically modifying the substituents on either the naphthalene (B1677914) ring or the hydrazine (B178648) component, researchers can fine-tune the sensor's binding pocket to achieve high selectivity for a specific target analyte. csic.esmdpi.com

Derivatives of this compound have been successfully engineered for the selective detection of a wide range of metal cations, which are significant in environmental and biological contexts. The interaction is typically coordinated through the imine nitrogen and an adjacent donor atom (often an oxygen from a hydroxyl group). nih.govmdpi.com

Aluminum (Al³⁺): Numerous this compound derivatives function as highly selective "turn-on" fluorescent sensors for Al³⁺. researchgate.netresearchgate.net The coordination of the hard acid Al³⁺ ion with the hydrazone ligand creates a rigid chelate structure, which suppresses non-radiative decay pathways like PET and C=N isomerization, leading to a dramatic increase in fluorescence emission. rsc.orgresearchgate.net For example, 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone demonstrates a distinct color change from colorless to yellow-green and a significant fluorescence enhancement upon binding with Al³⁺. researchgate.net A dihydrazone probe based on 2-hydroxy-1-naphthaldehyde (B42665) has achieved a very low detection limit for Al³⁺ of 5.78 × 10⁻⁸ M. researchgate.net

Copper (Cu²⁺): Due to the paramagnetic nature of the Cu²⁺ ion, which promotes fluorescence quenching, many this compound sensors exhibit a "turn-off" or colorimetric response. nih.govmdpi.com A sensor developed from a triazole hydrazone derivative provides colorimetric detection for Cu²⁺ by showing a significant enhancement in its UV-visible absorption spectrum. nih.govscispace.com

Zinc (Zn²⁺): Similar to Al³⁺, Zn²⁺ is a diamagnetic ion that often induces a "turn-on" fluorescence response upon complexation through the CHEF mechanism. nih.govacs.org A sensor was reported to detect Zn²⁺ with a detection limit of 102.5 nM in a buffered solution, showcasing its high sensitivity. nih.gov

Mercury (Hg²⁺): Probes for the highly toxic Hg²⁺ ion have been designed, often by incorporating another fluorophore like rhodamine. nih.gov One such sensor recognizes Hg²⁺ through a two-step reaction mechanism that results in both a colorimetric and fluorescent signal. nih.gov Other systems operate via a fluorescence quenching ("on-off") mechanism upon interaction with mercury ions. nih.gov

Iron (Fe³⁺): While also a paramagnetic quencher like copper, specific sensors for Fe³⁺ have been developed. A bis-naphthalene derived hydrazone chemosensor was shown to be capable of selectively detecting both Al³⁺ and Fe³⁺ through different signaling pathways. researchgate.net

Table 1: Selected this compound-Based Sensors for Metal Cation Detection

Target Cation Sensor Type Response Detection Limit Solvent/Medium Reference(s)
Al³⁺ Fluorescent Turn-on 36.6 nM Ethanol (B145695)/H₂O researchgate.net
Al³⁺ Fluorescent Turn-on 5.78 x 10⁻⁸ M Ethanol/H₂O researchgate.net
Cu²⁺ Colorimetric Absorption Change Not specified CH₃CN/HEPES nih.govscispace.com
Zn²⁺ Fluorescent Turn-on 102.5 nM CH₃CN/HEPES nih.gov
Hg²⁺ Fluorescent & Colorimetric Turn-on Not specified Ethanol nih.gov

The detection of anions by neutral receptors is a challenging area of supramolecular chemistry. 1-Naphthaldehyde hydrazones are effective anion sensors, primarily through the interaction of the acidic N-H proton of the hydrazone linkage with the target anion. researchgate.netsu.edu.ly

Cyanide (CN⁻) and Acetate (AcO⁻): These basic anions are capable of deprotonating the N-H group of the hydrazone, leading to a significant change in the internal charge transfer (ICT) character of the molecule. researchgate.net This event manifests as a dramatic and easily observable color change, for instance, from yellow to violet, allowing for naked-eye detection. researchgate.netsu.edu.ly A sensor designed from 2-hydroxy-1-naphthaldehyde and 2-aminothiophenol (B119425) displayed a color change from light green to red in the presence of acetate, fluoride (B91410), and phosphate (B84403) anions. researchgate.net

Fluoride (F⁻): As a small and highly basic anion, fluoride is a prime target for hydrazone-based sensors. The sensing mechanism can involve strong hydrogen bonding or deprotonation, both of which perturb the sensor's electronic system to produce a signal. nih.govresearchgate.net In more complex systems, fluoride can be detected sequentially, where it displaces a metal ion from a pre-formed hydrazone-metal complex, causing the fluorescence to turn "off". nih.gov

Iodide (I⁻): The detection of iodide has been achieved using sequential sensing strategies. For example, a sensor first forms a complex with silver ions (Ag⁺), which is then exposed to iodide. The strong affinity between silver and iodide leads to the formation of AgI, releasing the original sensor and causing a change in the optical signal. mdpi.com

Table 2: Selected this compound-Based Sensors for Anion Detection

Target Anion Sensor Type Observed Change Detection Limit Solvent/Medium Reference(s)
CN⁻ & AcO⁻ Colorimetric Color change (Yellow to Violet) Not specified DMSO/H₂O researchgate.net
F⁻ Colorimetric Color change (Light Green to Red) Not specified CH₃CN researchgate.net
AcO⁻ Colorimetric Color change (Light Green to Red) 1.1 x 10⁻⁷ M CH₃CN researchgate.net
F⁻ (sequential) Fluorescent Turn-off Not specified CH₃CN/HEPES nih.gov

Moving beyond single-target detection, advanced sensors based on this compound have been developed for multi-analyte and sequential recognition, adding layers of sophistication to their function.

A single sensor molecule can be designed to detect multiple analytes by exhibiting distinct responses under different conditions. nih.govresearchgate.net A notable example is a triazole-based hydrazone that selectively detects Al³⁺ and Zn²⁺ through fluorescence enhancement ("turn-on") at different pH values (pH 6.0 for Al³⁺ and pH 10.0 for Zn²⁺). nih.govscispace.com The same sensor can also detect Cu²⁺ through a colorimetric response at pH 6.0, demonstrating its utility as a versatile multi-probe. nih.govresearchgate.net

Sequential sensing involves a two-step recognition process. First, the chemosensor binds to a primary analyte, which modulates its properties to create a new, active sensing ensemble. This new complex then selectively detects a secondary analyte. mdpi.com For instance, the 2-hydroxy-1-naphthaldehyde azine sensor (HNA) experiences fluorescence quenching upon binding to Cu²⁺. mdpi.com The resulting non-fluorescent HNA-Cu²⁺ complex can then be used as a "turn-on" sensor for biological thiols such as cysteine and glutathione. mdpi.com These biothiols have a stronger affinity for Cu²⁺ and displace it from the complex, restoring the fluorescence of the HNA molecule. mdpi.com Similarly, an Al³⁺-hydrazone complex can serve as a selective "turn-off" fluorescent sensor for fluoride ions. nih.govscispace.com

The distinct "on/off" or "high/low" signal outputs of chemosensors in response to chemical inputs make them ideal candidates for constructing molecular-scale logic gates, the fundamental components of computers. mdpi.comresearchgate.net In this paradigm, the presence of an analyte is treated as a logical input "1" and its absence as "0". The resulting high or low fluorescence output is read as a logical output "1" or "0", respectively. mdpi.com

This compound systems have been successfully used to create INHIBIT logic gates. rsc.orgbohrium.com In one design, a sensor's fluorescence is "ON" (Output=1) in the presence of Zn²⁺ (Input A=1). However, if a quenching ion like Cu²⁺ (Input B=1) is also added, the fluorescence is turned "OFF" (Output=0). The output is "1" only on the condition that Input A is "1" AND Input B is "0", which is the function of an INHIBIT gate. bohrium.com Another INHIBIT gate was constructed using a hydrazinopyrimidine-based sensor for Al³⁺ (Input 1), where the fluorescence output could be switched off by the addition of EDTA (Input 2). rsc.orgmdpi.com These demonstrations highlight the potential of using these molecular systems for information processing at the nanoscale.

Multi-Analyte and Sequential Sensing Strategies

Catalytic Applications

Beyond their role in sensing, 1-naphthaldehyde hydrazones and their metal complexes possess significant catalytic activity. rsc.orgresearchgate.net This expands their utility from analytical chemistry into the realm of synthetic organic chemistry.

A prominent example is the use of hydrazones derived from 1-naphthaldehyde in a nickel-catalyzed hydrobenzylation of 1,3-dienes. In this innovative reaction, the hydrazone serves a dual role: it acts as a precursor to an unstabilized carbanion equivalent and simultaneously functions as a hydride donor. This catalytic system provides a powerful and atom-economical method for constructing challenging C(sp³)–C(sp³) bonds with high regioselectivity, a valuable transformation in organic synthesis. This application underscores the versatility of the hydrazone functional group, showcasing its ability to participate directly in bond-forming catalytic cycles.

Homogeneous and Heterogeneous Catalysis Utilizing this compound Derivatives

Derivatives of this compound have demonstrated significant potential as ligands in both homogeneous and heterogeneous catalysis. These compounds can form stable complexes with a variety of transition metals, creating catalysts for a range of organic transformations.

In homogeneous catalysis , palladium complexes with hydrazone ligands have been utilized. For instance, a palladium-catalyzed cross-coupling reaction of this compound has been reported to produce the desired product in high yield (80%). rsc.org Nickel-catalyzed reductive homo-coupling of hydrazones generated in-situ from aldehydes, including presumably derivatives of 1-naphthaldehyde, presents a method for constructing C(sp3)−C(sp3) bonds. nih.gov This reaction exhibits broad functional group compatibility under mild conditions. nih.gov Furthermore, dioxidomolybdenum(VI) complexes with hydrazone ligands derived from 2-hydroxy-1-naphthaldehyde have been employed as catalysts for the oxidation of cyclooctene (B146475) and thioanisole, showcasing their versatility. researchgate.net

For heterogeneous catalysis , hydrazone complexes can be immobilized on solid supports. A notable example involves a Cu(II)-hydrazide coordination compound supported on silica (B1680970) gel, which functions as an efficient and recyclable catalyst for the green synthesis of β-hydroxy-1,2,3-triazoles in water. acs.org The catalyst is prepared by reacting a hydrazone ligand, synthesized from 2-hydroxy-1-naphthaldehyde, with a copper salt and then grafting it onto functionalized silica gel. acs.orgresearchgate.net This heterogeneous system offers advantages in terms of catalyst recovery and reuse. The catalytic activity of such systems is influenced by factors like the amount of catalyst and reaction temperature, with higher catalyst loading generally leading to shorter reaction times. acs.org

The catalytic applications of metal complexes with hydrazone ligands derived from 2-hydroxy-1-naphthaldehyde are a subject of ongoing research. rsc.org

Catalytic Performance of this compound Derivatives

Catalyst SystemReaction TypeSubstrateProductYield (%)Reference
Palladium-hydrazone complexCross-couplingThis compoundCross-coupled product80 rsc.org
Nickel-hydrazone complexReductive homo-couplingAldehydes/KetonesBibenzyl derivativesNot specified nih.gov
Dioxidomolybdenum(VI)-hydrazone complexOxidationCyclooctene, ThioanisoleEpoxide, SulfoxideNot specified researchgate.net
Silica-supported Cu(II)-hydrazoneClick SynthesisNot specifiedβ-Hydroxy-1,2,3-triazolesUp to 94 acs.org

Development of Biomimetic Catalytic Systems (e.g., Oxidase and Oxygenase Mimics)

This compound derivatives have been instrumental in the development of biomimetic catalytic systems, particularly those that mimic the function of oxidase enzymes. These synthetic complexes aim to replicate the catalytic activity of natural enzymes, such as catechol oxidase, which are involved in the oxidation of catechols to o-quinones.

Oxidovanadium(IV) complexes with picolyl hydrazone ligands, including one derived from 2-hydroxy-1-naphthaldehyde, have been synthesized and studied for their ability to catalyze the aerobic oxidation of catechol. researchgate.net The effectiveness of these complexes as catechol oxidase mimics was found to be correlated with their electrochemical properties. Specifically, a linear relationship was observed between their catalytic activity and their E1/2 potentials. The most efficient catalysts were those with E1/2 values close to that of the natural tyrosinase enzyme. researchgate.net

The general principle behind these biomimetic systems is the coordination of a metal ion, such as vanadium(IV) or copper(II), with a hydrazone ligand. researchgate.netresearchgate.net The ligand, often derived from 2-hydroxy-1-naphthaldehyde, provides a specific coordination environment that facilitates the catalytic cycle. rsc.orgresearchgate.netscience.gov The resulting metal complexes can then interact with substrates like catechol, promoting their oxidation in a manner analogous to the natural enzymatic process. researchgate.net

Key Features of Biomimetic Systems with this compound Derivatives

Metal IonLigand TypeEnzyme MimickedKey FindingReference
Vanadium(IV)Picolyl hydrazone from 2-hydroxy-1-naphthaldehydeCatechol oxidaseCatalytic activity correlates with electrochemical potential (E1/2). researchgate.net
Copper(II)Hydrazone from 2-hydroxy-1-naphthaldehydeOxidase proteinsAnionic ligands in the complex can tune the biomimetic catalytic activity. researchgate.net

Supramolecular Self-Assembly and Advanced Materials Science

Design of Supramolecular Gels and Polymeric Systems

This compound derivatives are valuable building blocks for the construction of supramolecular gels and polymeric systems due to their ability to form extended networks through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.org These gels are typically formed by the self-assembly of low-molecular-weight gelators (LMWGs) in a suitable solvent. rsc.orgwhiterose.ac.uk

A study demonstrated that reacting 1-hydroxy- or 2-hydroxy-1-naphthaldehyde with an amine-terminated dialkyl glutamide amphiphile resulted in Schiff bases. scispace.com While these initial compounds did not form gels in ethanol, the reduction of the imine bond to a secondary amine using sodium borohydride (B1222165) triggered a sol-to-gel transition for the 2-hydroxy-1-naphthaldehyde derivative. scispace.com This highlights how chemical reactions can guide the self-assembly process.

The formation of these gels is often responsive to external stimuli such as temperature, pH, and the presence of specific ions, making them dynamic and adaptable materials. researchgate.netacs.org For example, the gelation process can be thermally reversible. acs.org The resulting gel network can entrap large amounts of solvent, leading to the formation of a viscoelastic semi-solid. rsc.org These materials have potential applications in areas like templated nanomaterials and drug delivery. researchgate.net

Aggregation-Induced Emission (AIE) Behavior in Materials

Certain derivatives of this compound exhibit aggregation-induced emission (AIE), a phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation. nih.govacs.org This property is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. rsc.org

For example, (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)picolinohydrazide (H-PNAP) displays AIE activity in a water/methanol mixture. nih.govacs.org In pure methanol, the compound is non-emissive, but in a 90% water/methanol mixture, it forms aggregates and shows strong green emission. nih.gov This AIE effect can be utilized for sensing applications. For instance, the emission of H-PNAP aggregates is selectively quenched by certain nitroaromatic compounds. nih.govacs.org

Similarly, a Schiff base synthesized from 2-hydroxy-1-naphthaldehyde and 3-hydroxy-2-naphthohydrazide (B1221801) (NANH) also demonstrates AIE behavior in a mixed DMSO-H₂O medium. researchgate.net The self-aggregates of NANH show enhanced emission at high water fractions and have been used for the fluorescent turn-off sensing of certain pharmaceuticals. researchgate.net

The AIE properties of these materials make them promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.govresearchgate.net

AIE Properties of this compound Derivatives

CompoundSolvent System for AIEEmission Wavelength (nm)ApplicationReference
H-PNAP90% water/MeOH540Sensing of nitroaromatics nih.govacs.org
NANHDMSO-H₂O (≥70% H₂O)490Sensing of pharmaceuticals researchgate.net
NIBD (related naphthalimide)Aqueous mediaNot specifiedUltrasensitive detection of hydrazine rsc.org

Non-Linear Optical (NLO) Properties for Optoelectronic Technology

Hydrazone derivatives, including those based on 1-naphthaldehyde, have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronic technologies. tandfonline.com NLO materials can alter the properties of light passing through them, a characteristic that is essential for devices like optical switches and frequency converters. rsc.orgjhuapl.edu

Computational studies using Density Functional Theory (DFT) have been employed to predict and understand the NLO properties of these compounds. acs.orgresearchgate.net These studies often calculate parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response. For some synthesized hydrazone metal complexes, the calculated NLO properties were found to be superior to those of standard prototype compounds, indicating their potential for technological applications. tandfonline.com

The NLO response in these molecules is often linked to their electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. researchgate.net The charge transfer characteristics within the molecule, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, are significant for their NLO features. tandfonline.comacs.org Furthermore, some hydrazone-based metal complexes can act as photo-controllable NLO switches, where their NLO properties can be turned on and off by light irradiation. rsc.org

Molecular and Cellular Biological Interactions (Excluding Clinical Studies)

Derivatives of this compound have been the subject of investigation for their interactions with biological systems at the molecular and cellular level, primarily focusing on their potential as inhibitors of various enzymes and as antimicrobial agents.

One notable example is N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH), which has been shown to inhibit both the polymerase and the RNase H activities of HIV-1 reverse transcriptase in vitro. acs.org The IC₅₀ values for this inhibition were in the low micromolar range. acs.org Another derivative, 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, has been identified as an inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis. nih.gov This compound was also found to be active against both replicating and non-growing M. tuberculosis. nih.gov

The antimicrobial properties of hydrazone derivatives are often attributed to their ability to chelate essential metal ions required for the survival of microorganisms, leading to the generation of reactive oxygen species that can damage cellular components. zu.edu.pk For instance, [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bis hydrazone has demonstrated antibacterial effects against various bacteria, including E. coli and S. aureus. zu.edu.pk

Molecular docking studies have been employed to understand the interactions of these compounds with their biological targets. researchgate.net These computational methods help to elucidate the binding modes of the hydrazone derivatives within the active sites of enzymes like cyclooxygenase-II (COX-II). researchgate.net Such studies are crucial for the rational design of more potent and selective inhibitors. scispace.com

Biological Activities of this compound Derivatives

Compound/DerivativeBiological Target/ActivityKey FindingReference
N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH)HIV-1 Reverse TranscriptaseInhibited both polymerase and RNase H activities with IC₅₀ values in the low micromolar range. acs.org
2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazoneMethionine aminopeptidases from M. tuberculosisPotent and selective inhibitor, active against replicating and non-growing Mtb. nih.gov
[(2-hydroxy-1-naphthaldehyde)-3-isatin]-bis hydrazoneAntibacterialShowed activity against E. coli, V. cholera, B. magaterium, and S. aureus. zu.edu.pk
Naphthyl N-acyl hydrazone derivativesCyclooxygenase-II (COX-II)Molecular docking studies revealed potential binding interactions. researchgate.net
Naphthyl salicyl acyl hydrazoneHuman Ribonucleotide ReductaseActs as a reversible, competitive inhibitor. scispace.com

DNA Binding Studies (e.g., Groove Binding Mechanisms)

The interaction of this compound derivatives and their metal complexes with DNA is a significant area of study, revealing potential for therapeutic applications. Research indicates that these compounds primarily bind to DNA through non-covalent interactions, such as groove binding and intercalation. tandfonline.comias.ac.in

Spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, are commonly employed to investigate these binding events. For instance, studies on acyl hydrazone compounds derived from 2-hydroxy-1-naphthaldehyde have shown both hyperchromic (increase in absorption) and hypochromic (decrease in absorption) effects upon interaction with Calf Thymus DNA (CT-DNA), suggesting a strong binding affinity. researchgate.net The binding mode is often elucidated using ethidium (B1194527) bromide (EB) displacement assays. A decrease in the fluorescence intensity of an EB-DNA complex upon addition of the hydrazone compound suggests that the compound displaces EB, indicating an intercalative binding mode. tandfonline.comresearchgate.net

Viscosity measurements of DNA solutions provide further insight. Intercalating agents are known to increase the length of the DNA helix, leading to a significant rise in viscosity. Conversely, compounds that bind exclusively in the grooves typically cause a less pronounced change in viscosity. ias.ac.inresearchgate.net Many this compound derivatives and their metal complexes have been found to interact with DNA via groove binding. tandfonline.comresearchgate.netasianpubs.org Molecular docking studies complement these experimental findings, often predicting that these compounds situate themselves within the minor groove of the DNA double helix. tandfonline.com

The binding constants (Kb), which quantify the affinity of the compound for DNA, are a key parameter in these studies. For example, a copper complex of a hydrazone ligand derived from 2-hydroxy-1-naphthaldehyde demonstrated a strong binding affinity with a Kb value of 3.09(±0.006)×10⁶ M⁻¹, which was significantly higher than that of the free ligand, highlighting the role of the metal ion in enhancing DNA interaction. researchgate.net

Compound/ComplexMethodBinding ModeBinding Constant (Kb)Reference
Copper(II) complexes of 2-hydroxy-1-naphthaldehyde-semicarbazoneSpectroscopic & EPRGroove BindingNot specified asianpubs.org
1,2,3-Triazole naphthaldehyde derivativesSpectroscopic & Molecular DockingMinor Groove BindingNot specified tandfonline.com
2-Hydroxy-1-naphthaldehyde acyl hydrazonesUV-Vis, Fluorescence, ViscosityGroove and IntercalationNot specified researchgate.net
Copper(II) complex of a 2-hydroxy-1-naphthaldehyde hydrazone ligandUV-Vis, ViscosityIntercalative3.09(±0.006)×10⁶ M⁻¹ researchgate.net

Protein Interaction Studies (e.g., Bovine Serum Albumin (BSA) Binding)

The study of interactions between this compound derivatives and serum albumins, such as Bovine Serum Albumin (BSA), is crucial for understanding the pharmacokinetics of these compounds. nih.gov BSA is often used as a model protein due to its structural similarity to Human Serum Albumin (HSA). nih.gov Fluorescence spectroscopy is a primary tool for these investigations, as the intrinsic fluorescence of tryptophan and tyrosine residues in BSA can be quenched upon binding with a ligand. nih.govnih.gov

The binding of hydrazone derivatives to BSA typically leads to a decrease in the fluorescence intensity of the protein. nih.gov This quenching can be analyzed using the Stern-Volmer equation to determine quenching constants (Ksv), which provide a measure of the efficiency of the quenching process. nih.gov The binding constants (Kb) and the number of binding sites (n) can also be calculated, offering a quantitative assessment of the interaction. nih.gov

Research on a series of 2-phenylacetohydrazide (B146101) derivatives, some incorporating a naphthaldehyde moiety, revealed that the binding affinity is influenced by the compound's structure. nih.gov For example, derivatives with additional aromatic rings showed higher binding constants, suggesting that hydrophobic and π-π interactions play a significant role in the binding process. nih.gov The thermodynamic parameters (enthalpy change ΔH and entropy change ΔS) can also be determined to understand the nature of the binding forces, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov

Three-dimensional fluorescence and circular dichroism (CD) spectroscopy can further reveal whether the binding event induces conformational changes in the protein structure. nih.gov In many cases, the interaction of naphthalimide-based hydrazone conjugates with BSA has been shown to cause minimal changes to the protein's secondary structure. nih.gov

Compound ClassKey FindingsBinding ForcesReference
Naphthalimide-polyamine conjugatesQuenching of BSA fluorescence; static quenching mechanism for most derivatives. Ksv values ranged from 1.438 × 10⁴ to 4.745 × 10⁵.Hydrogen bonds, charged and hydrophobic interactions. nih.gov
2-Phenylacetohydrazide derivativesFormation of a non-fluorescent complex with BSA. Binding affinity influenced by aromatic moieties.Hydrophobic interactions, π-π interactions. nih.gov
Nickel hydrazone complexesBinding of complexes to BSA studied via fluorescence spectroscopy.Not specified utexas.edu

Enzyme Inhibition Mechanisms (e.g., Methionine Aminopeptidases, HIV-1 Reverse Transcriptase)

This compound derivatives have been identified as potent inhibitors of critical enzymes, demonstrating their therapeutic potential.

Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases are essential enzymes in bacteria, making them attractive targets for new antimicrobial drugs. nih.govresearchgate.net Specifically, 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (designated as compound 311) has been identified as a novel inhibitor of MetAPs from Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govresearchgate.net This compound is a potent and selective inhibitor of two isoforms of the enzyme, MtMetAP1a and MtMetAP1c. nih.gov It has shown efficacy against both replicating and non-replicating Mtb at low micromolar concentrations, suggesting its potential as a lead compound for developing new anti-tuberculosis agents. nih.govresearchgate.net The discovery of this inhibitor is particularly significant for treating TB-HIV co-infections, as compound 311 is also a known inhibitor of HIV-1 replication. nih.gov

HIV-1 Reverse Transcriptase (RT)

HIV-1 Reverse Transcriptase is a key enzyme in the life cycle of the human immunodeficiency virus. acs.orgnih.gov N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) is a notable inhibitor that targets both the DNA polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT. acs.orgnih.gov This dual inhibition is a promising feature for anti-HIV drug development. ekb.eg

The inhibition kinetics suggest that BBNH acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). acs.org It is believed to bind to at least two sites on the enzyme: the well-known NNRTI binding pocket and a second site that may be located in the RNase H domain. nih.gov This multi-site binding could be advantageous in overcoming drug resistance, as BBNH has shown activity against RT mutants that are resistant to other NNRTIs. acs.orgnih.gov

Target EnzymeInhibitor CompoundIC₅₀ / EC₅₀ ValuesMechanism of ActionReference
M. tuberculosis MetAP1a & MetAP1c2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (311)Active at low micromolar concentrationsSelective inhibition of MetAP enzymes nih.govresearchgate.net
HIV-1 RT (RNA-dependent DNA polymerase)N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH)IC₅₀: 0.8–3.4 μMBinds to NNRTI pocket and a second site, inhibiting polymerase activity. acs.orgnih.gov
HIV-1 RT (RNase H)N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH)IC₅₀: 3.5 μMBinds to a second site, possibly in the RNase H domain, inhibiting RNase H activity. acs.orgnih.gov
HIV-1 ReplicationN-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH)EC₅₀: 1.5 μMInhibits viral replication in cord blood mononuclear cells. acs.org

Mechanisms of Biological Activity (e.g., Antimicrobial, Antifungal, Anti-inflammatory)

The diverse biological activities of this compound derivatives stem from various mechanisms of action, often linked to the core hydrazone structure. nih.govgrafiati.com

Antimicrobial and Antifungal Activity The antimicrobial potential of hydrazones is often attributed to the presence of the azomethine group (-NHN=CH-). mdpi.comimpactfactor.org This functional group is crucial for their biological effects. mdpi.com One proposed mechanism involves the inhibition of microbial cell wall synthesis. researchgate.net Chelation with metal ions can significantly enhance the antimicrobial activity of hydrazone ligands. sciepub.com This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. sciepub.com Once inside the cell, the complex can disrupt normal cellular processes, such as by inhibiting DNA gyrase B, an enzyme essential for bacterial DNA replication. mdpi.com For instance, certain hydrazide hydrazone derivatives have shown potent activity against B. subtilis, E. coli, and K. pneumoniae. mdpi.com

Anti-inflammatory Activity Hydrazone derivatives have demonstrated significant anti-inflammatory effects through multiple mechanisms. nih.govplos.org One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, important mediators of inflammation. plos.orgmdpi.com Molecular docking studies have supported the hypothesis that hydrazones can block the active site of the COX-2 enzyme. plos.org

Other mechanisms include the reduction of leukocyte migration to the site of inflammation and the decreased production of pro-inflammatory molecules like nitric oxide (NO) and interleukin-1β (IL-1β). nih.gov Studies on regioisomeric analogues of naphthyl-N-acylhydrazone have shown that these compounds can significantly reduce leukocyte migration and the production of these inflammatory mediators in acute inflammation models. nih.gov

Biological ActivityProposed Mechanism(s)Key FindingsReference(s)
Antimicrobial Inhibition of cell wall synthesis; Inhibition of DNA gyrase B; Increased lipophilicity upon metal chelation.The azomethine group is a key pharmacophore. Activity is often enhanced by forming metal complexes. mdpi.comresearchgate.netsciepub.com
Antifungal Disruption of fungal cell processes.Ligands and their metal complexes show variable inhibitory effects against fungi like A. niger. sciepub.com
Anti-inflammatory Inhibition of COX-2 enzyme; Reduction of leukocyte migration; Decreased production of NO and IL-1β.Hydrazones act as a pharmacophore for COX inhibition. Naphthyl-N-acylhydrazones reduce inflammatory cell infiltration and mediators. plos.orgmdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological efficacy of this compound derivatives. These investigations reveal how specific structural modifications influence their therapeutic properties. nih.govresearchgate.net

A core principle in the SAR of hydrazones is the significance of the hydrazide-hydrazone moiety (-CONH-N=CH-), which often acts as a key pharmacophore. grafiati.comrsc.org The biological activity is highly dependent on the nature and position of substituents on the aromatic rings of the hydrazone scaffold. For example, in a series of anti-inflammatory hydrazones, the presence of functional groups like 4-nitro, 4-methyl, and 2-hydroxy on a phenyl ring was found to be important for activity. mdpi.com Similarly, for antimicrobial activity, the incorporation of halogen and dimethylamino groups can lead to significant effects. mdpi.com

Chelation with transition metal ions is another critical factor that consistently enhances biological potency. researchgate.net The formation of metal complexes often leads to compounds with superior antimicrobial, anti-inflammatory, and antioxidant activities compared to the free hydrazone ligands. researchgate.net This is attributed to the increased lipophilicity and altered electronic properties of the molecule upon chelation, which can improve its interaction with biological targets. researchgate.net

In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are increasingly used to rationalize experimental findings and guide the design of new derivatives. researchgate.netresearchgate.net For instance, docking studies on anti-inflammatory hydrazones have helped to confirm their interaction with the COX-II enzyme, while ADMET studies predict their potential for good oral absorption and bioavailability. researchgate.net These computational tools, combined with experimental data, provide a powerful approach for developing novel hydrazone-based therapeutic agents. researchgate.net

Intracellular Bioimaging Applications and Cellular Uptake Studies (In vitro)

The unique photophysical properties of this compound derivatives make them excellent candidates for developing fluorescent probes for intracellular bioimaging. nih.govresearchgate.net These probes are designed to detect specific analytes within living cells, such as metal ions, with high sensitivity and selectivity. researchgate.netscispace.com

A common strategy involves creating a "turn-on" or "turn-off" fluorescence sensor. For example, a hydrazone probe can be designed to be non-fluorescent or weakly fluorescent on its own. Upon binding to a target analyte, such as the Al³⁺ ion, a stable complex is formed, leading to a significant enhancement of fluorescence (a "turn-on" response). researchgate.net This chelation-enhanced fluorescence (CHEF) effect allows for the visualization of the analyte's distribution within the cell. researchgate.net

These sensor systems can be further engineered for sequential detection. The fluorescent complex formed between the hydrazone probe and a primary analyte (e.g., Al³⁺) can then act as a secondary sensor. The addition of a different analyte, like pyrophosphate (PPi), can displace the primary analyte, causing the fluorescence to be quenched (a "turn-off" response). researchgate.net

For these probes to be effective in biological systems, they must be biocompatible, cell-permeable, and exhibit low cytotoxicity. researchgate.netmdpi.com Many this compound-based probes have been successfully applied for imaging in various cell lines, such as HepG2 and A549 human cancer cells. researchgate.netmdpi.com Confocal fluorescence microscopy is used to observe the cellular uptake and localization of the probe. For instance, some hydrazone-based photocages have been shown to co-localize specifically within lysosomes, demonstrating their potential for targeted imaging and drug delivery at the sub-organelle level. nih.gov

Q & A

Q. How do electron-withdrawing substituents affect the pesticidal activity of hydrazone derivatives?

  • SAR Studies : –NO₂ and –F substituents increase insecticidal activity by 2–3-fold (e.g., LC₅₀ = 23.3 mg/L for nematicidal derivative 32). Substituent positioning (para > meta) optimizes steric and electronic interactions with target enzymes .

Notes

  • Methodological Focus : Emphasis on synthesis, characterization, and SAR analysis.
  • Advanced Topics : Mechanisms, computational modeling, and green chemistry innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.